Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfonamide-containing thiophene derivative characterized by a central thiophene ring substituted with a phenyl group at position 4, a methyl ester at position 2, and a sulfamoyl linkage to a 5-chloro-2,4-dimethoxyphenyl moiety at position 2. Its synthesis likely involves sulfamoylation of the thiophene core, followed by esterification and aromatic substitution reactions .
Properties
IUPAC Name |
methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6S2/c1-26-16-10-17(27-2)15(9-14(16)21)22-30(24,25)19-13(12-7-5-4-6-8-12)11-29-18(19)20(23)28-3/h4-11,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHGEGYGBSXOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941888-55-7 |
| Molecular Formula | C21H20ClNO6S2 |
| Molecular Weight | 482.0 g/mol |
The biological activity of this compound is primarily attributed to its sulfamoyl group, which interacts with various enzymes and receptors. The benzothiophene core also plays a significant role in modulating cellular signaling pathways. These interactions can lead to inhibition or modulation of enzyme activity, suggesting potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. In vitro testing has shown that it exhibits moderate inhibitory effects against various pathogenic bacteria and fungi. For example, compounds structurally related to this compound have demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values reported as low as .
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In studies involving HaCat and Balb/c 3T3 cells, it displayed promising results in inhibiting cell proliferation . The mechanism appears to involve apoptosis induction through the activation of specific signaling pathways associated with cell survival.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various derivatives for their antimicrobial activity, revealing that compounds similar to this compound exhibited significant antibacterial effects, particularly against gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays using the MTT method indicated that several derivatives had IC50 values in the low micromolar range, suggesting effective cytotoxicity against specific cancer cell lines .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with target enzymes such as MurD and DNA gyrase. These studies suggest favorable binding energies comparable to known inhibitors like ciprofloxacin .
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
Several sulfonylurea herbicides share structural motifs with the target compound, particularly the sulfamoyl bridge and aromatic substitutions:
Key Differences :
- Core Heterocycle: The target compound uses a thiophene ring, whereas sulfonylurea herbicides (e.g., metsulfuron) employ triazine rings. Thiophene’s electron-rich nature may enhance binding to non-plant targets, such as enzymes or receptors .
Pharmaceutical Analogs
Compounds with the 5-chloro-2,4-dimethoxyphenyl group exhibit diverse biological activities:
Key Differences :
- Biological Targets: PNU-120596 modulates nicotinic receptors, while thiourea derivatives may influence disease phenotypes. The target compound’s sulfamoyl group could confer enzyme inhibition properties, akin to sulfonylureas .
Benzothiophene-Based Analog
Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 88626-25-9) shares structural similarity but replaces thiophene with benzothiophene:
| Feature | Target Compound | Benzothiophene Analog |
|---|---|---|
| Core Structure | Thiophene | Benzothiophene (fused benzene-thiophene) |
| Substituents | 4-Phenyl, methyl ester | Ethyl ester, no phenyl substitution |
| Molecular Weight | 481.00 g/mol (estimated) | 463.99 g/mol |
| Potential Application | Unknown | Unspecified (structural data only) |
Q & A
Q. Q1. What are the recommended synthetic routes for Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Sulfamoylation: React 5-chloro-2,4-dimethoxyaniline with chlorosulfonic acid to generate the sulfamoyl chloride intermediate.
Thiophene Core Formation: Use a Gewald reaction or cross-coupling to assemble the thiophene-2-carboxylate scaffold. Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives (e.g., CAS 952959-61-4) can serve as precursors .
Coupling: Attach the sulfamoyl group to the thiophene ring via nucleophilic substitution. Optimize yields (≥70%) using polar aprotic solvents (e.g., DMF) at 80–100°C under inert gas .
Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Key Validation: Confirm regiochemistry via H NMR (e.g., sulfamoyl proton at δ 10–12 ppm) and LC-MS for molecular ion verification .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A comprehensive characterization protocol includes:
- Spectroscopy:
- Chromatography:
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%).
- TLC (Rf ~0.5 in hexane:ethyl acetate 1:1) for reaction monitoring.
- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (±0.3%) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in crystallographic data for this compound, particularly regarding sulfamoyl group conformation?
Methodological Answer: Crystallographic ambiguities may arise due to:
- Disorder in the Sulfamoyl Group: Use high-resolution X-ray data (λ = 0.710–0.840 Å) and SHELXL refinement with anisotropic displacement parameters for non-H atoms .
- Twinned Crystals: Apply the TWIN/BASF commands in SHELXL to model twin domains. Validate with R < 0.05 and CC > 0.90 .
- Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., N–H···O) using Mercury software to verify stability of conformers.
Case Study: A related sulfamoyl-thiophene structure (CAS 106820-63-7) showed improved refinement using the SQUEEZE procedure in PLATON to account for solvent-accessible voids .
Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
Analog Synthesis: Modify substituents systematically (e.g., replace methoxy with hydroxy groups, vary phenyl ring substituents) .
Biological Assays:
- Target Engagement: Screen against nicotinic acetylcholine receptors (e.g., α7 nAChR) using patch-clamp electrophysiology in the presence of PNU-120596 (a positive allosteric modulator) .
- Cytotoxicity: Use MTT assays in HEK293 or SH-SY5Y cell lines.
Computational Modeling:
- Perform docking studies (AutoDock Vina) with α7 nAChR (PDB: 7KOX) to predict binding modes.
- Calculate ADMET properties (e.g., logP, BBB permeability) using SwissADME .
Data Interpretation: Correlate substituent electronegativity (e.g., Cl vs. OMe) with receptor activation EC values to identify pharmacophores .
Q. Q5. What experimental approaches mitigate challenges in synthesizing sterically hindered derivatives of this compound?
Methodological Answer: Steric hindrance (e.g., ortho-substituted phenyl groups) can impede sulfamoylation. Mitigation strategies include:
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 h) and improve yields by 15–20% under controlled temperature (120°C) .
- Bulky Ligands: Use Pd(OAc)/XPhos for Suzuki-Miyaura coupling of hindered boronic acids to the thiophene core.
- Protecting Groups: Temporarily protect reactive sites (e.g., silyl ethers for hydroxy groups) during sulfamoylation .
Q. Q6. How can researchers validate the stability of this compound under physiological conditions for in vivo studies?
Methodological Answer:
pH Stability: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24–72 h.
Metabolite Profiling: Use LC-MS/MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
Plasma Protein Binding: Assess using ultrafiltration (MWCO 10 kDa) and compare free vs. total concentrations.
Critical Parameter: Ensure >90% stability at 37°C for 6 h to justify dosing intervals in animal models .
Data Contradiction Analysis
Q. Q7. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
Methodological Answer:
Re-evaluate Force Fields: Use OPLS4 instead of MMFF94 for molecular dynamics simulations to improve conformational sampling .
Solvent Effects: Include explicit solvent molecules (e.g., TIP3P water) in docking studies to account for hydrophobic interactions.
Experimental Replication: Repeat assays with stricter controls (e.g., exclude DMSO >0.1% v/v) to confirm IC values.
Example: A predicted α7 nAChR EC of 50 nM via docking may shift to 200 nM experimentally due to unmodeled membrane lipid interactions .
Q. Q8. What analytical techniques resolve ambiguities in regiochemical assignment of the sulfamoyl group?
Methodological Answer:
- NOESY NMR: Detect spatial proximity between sulfamoyl N–H and adjacent methoxy/phenyl protons.
- X-ray Photoelectron Spectroscopy (XPS): Differentiate S (sulfonamide) vs. S (sulfoxide) oxidation states.
- Isotopic Labeling: Synthesize N-labeled sulfamoyl derivatives to enhance NMR signal resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
